molecular formula C30H54O12 B15189569 Sucrose, 6-oleate CAS No. 13102-49-3

Sucrose, 6-oleate

Cat. No.: B15189569
CAS No.: 13102-49-3
M. Wt: 606.7 g/mol
InChI Key: VULKNVKJDGOLJA-JSJITEFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sucrose, 6-oleate is a type of sugar ester, specifically an ester formed between sucrose and oleic acid. Sugar esters are known for their biocompatibility and extensive industrial applications as surfactants, emulsifiers, and stabilizers

Preparation Methods

Synthetic Routes and Reaction Conditions

Sucrose, 6-oleate can be synthesized through both chemical and enzymatic methods. The chemical synthesis typically involves the esterification of sucrose with oleic acid in the presence of a catalyst. Common catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out at elevated temperatures to facilitate the esterification process .

Enzymatic synthesis, on the other hand, employs lipases as biocatalysts. This method is preferred for its mild reaction conditions and higher selectivity. The reaction is often conducted in a solvent-free system at temperatures around 65°C . Immobilized lipases from Candida antarctica or Rhizomucor miehei are commonly used for this purpose .

Industrial Production Methods

Industrial production of this compound typically involves the use of biocatalysis due to its environmental benefits and efficiency. The process includes the use of high-speed homogenization and high-intensity ultrasound to reduce the particle size of sucrose crystals, enhancing the reaction efficiency . The reaction is carried out in a stirred tank bioreactor with immobilized lipase and molecular sieves to control water activity .

Chemical Reactions Analysis

Types of Reactions

Sucrose, 6-oleate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of sucrose, 6-oleate involves its interaction with lipid membranes and proteins. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds. In drug delivery, it facilitates the penetration of active ingredients through the skin by altering the lipid domains of the stratum corneum . The molecular targets include lipid bilayers and membrane proteins, which are affected by the compound’s ability to disrupt lipid packing and increase membrane fluidity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound stands out due to its specific fatty acid component, oleic acid, which imparts unique properties such as enhanced biocompatibility and stability. Its ability to form stable emulsions and its effectiveness as a transdermal permeation enhancer make it particularly valuable in pharmaceutical and cosmetic applications .

Properties

CAS No.

13102-49-3

Molecular Formula

C30H54O12

Molecular Weight

606.7 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (Z)-octadec-9-enoate

InChI

InChI=1S/C30H54O12/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(33)39-19-22-24(34)26(36)27(37)29(40-22)42-30(20-32)28(38)25(35)21(18-31)41-30/h9-10,21-22,24-29,31-32,34-38H,2-8,11-20H2,1H3/b10-9-/t21-,22-,24-,25-,26+,27-,28+,29-,30+/m1/s1

InChI Key

VULKNVKJDGOLJA-JSJITEFISA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.